
4-(1-Piperidinylmethyl)benzoic acid hydrate
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Overview
Description
4-(1-Piperidinylmethyl)benzoic acid hydrate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for 4-(1-Piperidinylmethyl)benzoic acid hydrate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperidinylmethyl)benzoic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted benzoic acids. These products have various applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-(1-Piperidinylmethyl)benzoic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(1-Piperidinylmethyl)benzoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-Piperidinylmethyl)benzoic acid hydrate include:
- 4-(1-Pyrrolidinylmethyl)benzoic acid
- 4-(1-Morpholinylmethyl)benzoic acid
- 4-(1-Piperazinylmethyl)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique piperidinyl group, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .
Biological Activity
4-(1-Piperidinylmethyl)benzoic acid hydrate, with the molecular formula C13H19NO3 and a molecular weight of approximately 237.3 g/mol, is a benzoic acid derivative characterized by its piperidinylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity, acting as an agonist or antagonist in various signaling pathways.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. For example, related compounds have demonstrated IC50 values ranging from 3.0 μM to 10 μM against these cell lines, suggesting potential efficacy in cancer treatment .
Enzyme Inhibition
The compound has been implicated in enzyme inhibition studies, particularly against cholinesterases. It has been compared to standard inhibitors like donepezil, showing promising results in terms of inhibitory potency . The specific interactions and binding affinities require further investigation to fully elucidate its potential as a therapeutic agent.
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzoic acid, including this compound, may also possess antimicrobial properties. The compound's structural similarity to other known antimicrobial agents indicates a potential for effectiveness against various microbial strains .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activities |
---|---|---|
4-(1-Pyrrolidinylmethyl)benzoic acid | Benzoic Acid Derivative | Anticancer activity |
4-(1-Morpholinylmethyl)benzoic acid | Benzoic Acid Derivative | Enzyme inhibition |
4-(1-Piperazinylmethyl)benzoic acid | Benzoic Acid Derivative | Antimicrobial properties |
The unique piperidinyl group in this compound distinguishes it from other similar compounds, potentially enhancing its biological activities and applications in drug development.
Study on Antitumor Activity
A study focused on the synthesis and biological evaluation of benzoic acid derivatives highlighted the anticancer potential of compounds structurally related to this compound. The results indicated significant growth inhibition in human cancer cell lines, with further exploration into the mechanisms underlying this activity .
Enzyme Interaction Studies
Another research effort investigated the interaction of similar compounds with cholinesterase enzymes. The findings suggested that modifications to the benzoic acid structure could enhance inhibitory effects, positioning this compound as a candidate for further exploration in neurodegenerative disease treatments .
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 4-(1-Piperidinylmethyl)benzoic acid hydrate with high purity?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with benzoic acid precursors under controlled conditions. For characterization:
- Nuclear Magnetic Resonance (NMR) : Analyze 1H- and 13C-NMR spectra to confirm the piperidinylmethyl linkage and hydrate formation.
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
- Melting Point Analysis : Compare observed values with literature data (e.g., structurally similar compounds like 3-(4-Methylpiperazin-1-yl)benzoic acid melt at 187–190°C) .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC with UV Detection : Utilize a C18 column and a mobile phase adjusted to pH 4.6 (sodium acetate/acetic acid buffer) for optimal separation of hydrophilic impurities .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and detect hydrate stability under ionization conditions.
- Karl Fischer Titration : Quantify water content to verify hydrate stoichiometry .
Q. How can researchers optimize reaction conditions for synthesizing this compound using statistical design of experiments (DoE)?
- Methodological Answer :
- Factorial Design : Test variables like temperature, solvent polarity, and catalyst loading. For example, a 23 factorial design reduces trial numbers while identifying interactions between factors.
- Response Surface Methodology (RSM) : Model yield or purity as a function of critical parameters (e.g., reaction time, pH) to pinpoint optimal conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR or HPLC) be resolved during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, hydrate water signals in NMR may overlap with solvent peaks; use D2O exchange experiments to isolate them.
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., unreacted precursors or hydrolysis derivatives) that may co-elute in HPLC .
Q. What computational strategies are effective for predicting reaction pathways and intermediate stability in the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for piperidinylmethylation steps.
- Reaction Path Search Algorithms : Apply tools like the Artificial Force Induced Reaction (AFIR) method to explore plausible mechanistic routes and validate with experimental kinetics .
Q. How can researchers address low yields during purification of this compound?
- Methodological Answer :
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance hydrate crystal formation. Monitor supersaturation levels to avoid oiling-out, a common issue with polar intermediates .
- Membrane Separation Technologies : Explore nanofiltration or reverse osmosis to concentrate the product while removing low-molecular-weight impurities .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and observed melting points?
- Methodological Answer :
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect hydrate vs. anhydrous forms. For example, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride has distinct thermal profiles .
- Hydrate Stability Studies : Conduct dynamic vapor sorption (DVS) to assess water loss under varying humidity, which may alter melting behavior .
Q. Methodological Tables
Table 1: Recommended HPLC Conditions for Purity Analysis
Parameter | Specification | Reference |
---|---|---|
Column | C18, 250 mm × 4.6 mm, 5 µm | |
Mobile Phase | Methanol:Buffer (65:35), pH 4.6 | |
Buffer Composition | Sodium acetate + sodium 1-octanesulfonate | |
Flow Rate | 1.0 mL/min |
Table 2: Critical Factors for DoE in Synthesis Optimization
Factor | Range Tested | Response Variable |
---|---|---|
Reaction Temperature | 60–100°C | Yield (%) |
Solvent Polarity | Ethanol to DMF | Purity (HPLC %) |
Catalyst Loading | 0.5–2.0 mol% | Reaction Time |
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)benzoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFLWNMZJWPIBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.